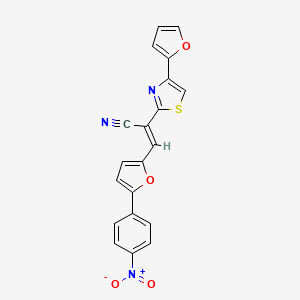

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile

Beschreibung

The compound (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile features a conjugated acrylonitrile backbone with two heterocyclic substituents: a thiazole ring fused to a furan (4-(furan-2-yl)thiazol-2-yl) and a 5-(4-nitrophenyl)furan-2-yl group.

Eigenschaften

IUPAC Name |

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O4S/c21-11-14(20-22-17(12-28-20)19-2-1-9-26-19)10-16-7-8-18(27-16)13-3-5-15(6-4-13)23(24)25/h1-10,12H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCEFDHALEVCS-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Furan ring synthesis: The furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Coupling reactions: The furan and thiazole rings can be coupled using cross-coupling reactions such as the Suzuki or Heck reactions.

Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and malononitrile.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the nitro group may produce corresponding aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Numerous studies have demonstrated the anticancer potential of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile. The compound has shown efficacy against various cancer cell lines, primarily due to its ability to induce apoptosis and inhibit cell proliferation.

In Vitro Anticancer Activity

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound possesses potent anticancer properties, making it a candidate for further development in cancer therapeutics.

Antimicrobial Applications

In addition to its anticancer properties, (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has been evaluated for its antimicrobial activity against various bacterial strains.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values against several microorganisms:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound exhibits moderate antibacterial activity, with potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have explored the implications of this compound's biological activities:

Study on Cancer Cell Lines

A comprehensive study investigated the mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity.

Antimicrobial Efficacy

Another study assessed its antimicrobial properties against various pathogens. The results highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail.

Wirkmechanismus

The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups : The 4-nitrophenyl substituent (as in and ) increases melting points compared to chloro analogs (), likely due to enhanced intermolecular dipole interactions .

- Heterocyclic Core : Benzothiazole derivatives () exhibit higher rigidity and melting points than furan-thiazole hybrids, suggesting reduced planarity in the latter .

- Synthetic Yields: Condensation reactions (e.g., aldehyde + cyanomethyl heterocycle) typically yield 50–70% for such acrylonitriles, with nitro-substituted compounds requiring longer reaction times .

Electronic and Spectroscopic Properties

The acrylonitrile backbone and conjugated heterocycles enable strong UV/Vis absorption (e.g., reports λmax ~350–400 nm for nitro-substituted analogs). The nitrile group (CN) shows characteristic IR peaks at ~2211–2246 cm⁻¹, consistent across analogs . Computational studies (e.g., DFT in ) predict that exact exchange terms in density-functional theory improve accuracy for such conjugated systems, aiding in modeling charge distribution and reactivity .

Biologische Aktivität

The compound (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex organic molecule that incorporates various heterocyclic components known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Furan rings : Contributing to its reactivity and potential biological interactions.

- Thiazole moiety : Known for its role in various pharmacological activities.

- Acrylonitrile group : Imparts significant chemical reactivity, enhancing its potential as an antitumor agent.

Anticancer Properties

Numerous studies have highlighted the anticancer activity of compounds containing thiazole and furan moieties. The specific compound under investigation has shown promising results in various cancer cell lines.

-

In vitro Studies :

- The compound exhibited significant cytotoxicity against several cancer cell lines, including leukemia and solid tumors. For instance, in a study involving multiple tumor types, derivatives of acrylonitrile demonstrated IC50 values ranging from 0.0244 to 5.06 μM, indicating potent growth inhibition across different cell lines .

-

Mechanism of Action :

- The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells. It interacts with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 . Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their function and leading to cancer cell death.

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies have been conducted to evaluate the efficacy of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile:

- Evren et al. (2019) : This study developed novel thiazole derivatives and tested them against various cancer cell lines, revealing that modifications in the thiazole structure could enhance selectivity and potency .

- Molecular Dynamics Simulations : Research involving molecular dynamics simulations has provided insights into how this compound interacts at a molecular level with target proteins. These studies indicate that hydrophobic interactions play a crucial role in binding affinity .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many thiazole and furan derivatives possess anticancer properties, the unique combination of functional groups in (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile may confer distinct advantages in terms of potency and selectivity.

| Compound | IC50 (μM) | Target Cell Line | Notes |

|---|---|---|---|

| Compound A | 0.0244 | HL-60(TB) | High potency |

| Compound B | 1.98 | A549 | Moderate potency |

| (E)-2... | <1.0 | Various | Promising candidate |

Q & A

Q. Optimization Tips :

- Temperature : Maintain 80–90°C during condensation to avoid side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) can accelerate reaction rates but may require stricter pH control.

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the (E)-configuration (e.g., coupling constants ~16 Hz for trans-vinylic protons) and substituent positions. Aromatic protons on the nitrophenyl group appear as doublets near δ 8.2–8.5 ppm .

- IR Spectroscopy : Detect nitrile (C≡N) stretch at ~2220 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm. Retention time correlates with hydrophobicity of the nitrophenyl group .

- Melting Point : Sharp melting points (e.g., 240–242°C for analogous compounds) indicate high crystallinity and purity .

Advanced: How do substituent modifications on the thiazole and furan rings affect bioactivity?

Methodological SAR Analysis:

Q. Experimental Design :

- Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy or halogens).

- Test in vitro against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus). Compare IC₅₀ values to establish SAR trends .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or DNA topoisomerase II. The nitrophenyl group shows strong affinity for hydrophobic pockets, while the nitrile aligns with catalytic residues .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : Train models using descriptors like LogP and polar surface area to predict bioactivity. Validate with experimental IC₅₀ data from kinase inhibition assays .

Data Contradiction Resolution :

If computational predictions conflict with assay results (e.g., higher docking scores but low activity), reevaluate protonation states or solvent effects in simulations .

Advanced: How to resolve discrepancies in bioactivity data across different assays?

Q. Methodological Approach :

- Assay Standardization :

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

- Orthogonal Assays : Confirm anti-proliferative activity via both MTT and apoptosis assays (e.g., Annexin V staining) .

Case Study :

A study reported IC₅₀ = 12 μM (MTT) vs. 25 μM (apoptosis). Further analysis revealed mitochondrial toxicity skewed MTT results, highlighting the need for complementary assays .

Advanced: What strategies improve the compound’s pharmacokinetic properties?

Q. Methodological Optimization :

- Prodrug Design : Introduce ester groups at the nitrile to enhance solubility. Hydrolyze in vivo to release the active form .

- Nanoformulation : Encapsulate in PLGA nanoparticles to prolong half-life. Characterize release kinetics using dialysis membranes in PBS .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., nitro reduction). Block vulnerable sites with fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.